Panaxydiol

Overview

Description

Panaxydiol, also known as 4-hydroxy-3-methoxybenzyl alcohol, is a natural compound found in a variety of plants, including ginseng, and is known to have a variety of medicinal properties. It has been studied extensively in recent years due to its potential applications in medicine and biotechnology.

Scientific Research Applications

Pharmacological and Therapeutic Properties

Panaxydiol, derived from Panax ginseng, demonstrates significant pharmacological and therapeutic potential. Its applications span a range of medical conditions, showcasing its versatility in scientific research:

Neuroprotective and Cognitive Effects : this compound has been shown to exhibit neuroprotective properties, potentially useful in treating central nervous system disorders, including dementia and other cognitive impairments (Mancuso & Santangelo, 2017).

Anti-cancer and Anti-tumor Activities : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been found to inhibit the growth and induce differentiation in human hepatocarcinoma cell lines (Guo et al., 2009). Additionally, its apoptosis-inducing properties in cancer cells, such as in rat C6 glioma cells, highlight its potential as an anti-cancer agent (Hai et al., 2007).

Cardioprotective Effects : this compound has been studied for its beneficial effects on cardiovascular diseases. It exhibits properties like anti-inflammatory, cardioprotective, and vasorelaxation effects, which are crucial in treating and managing heart-related conditions (Kim, 2017).

Anti-inflammatory and Immunomodulatory Effects : The compound shows promise in regulating inflammatory responses, which can be beneficial in treating diseases characterized by inflammation (Kim et al., 2016).

Anti-diabetic Potential : Studies suggest that this compound could have significant anti-diabetic effects, as seen in various animal models, pointing to its potential use in managing diabetes (Yang et al., 2010).

Quality of Life Improvement : Panax ginseng, the source of this compound, has been studied for its effects on quality of life, including improvements in physical and psychomotor performance, cognitive function, and overall well-being (Coleman et al., 2003).

Mechanism of Action

Target of Action

Panaxydiol, a compound derived from ginseng, has been found to primarily target macrophages and the Retinoic-acid-receptor-related orphan receptor (RORγ) . Macrophages play a crucial role in the immune response, while RORγ is a major transcription factor for proinflammatory IL-17A production .

Mode of Action

This compound acts as an inverse agonist of RORγ, selectively inhibiting its transcriptional activity . Despite its inverse agonist activity, this compound induces the C-terminal AF-2 helix of RORγ to adopt a canonical active conformation . This interaction with RORγ leads to the inhibition of IL-17A production, which is known to result in inflammatory responses and autoimmune destruction of insulin-producing cells in the pancreas .

Biochemical Pathways

The action of this compound affects the RORγ/IL-17A axis , which is linked to the IL-17A pathway in pancreatic cells . By inhibiting this pathway, this compound can ameliorate conditions like Type 1 Diabetes (T1D) through improved pancreatic islet cell function . Furthermore, this compound has been found to influence cell growth, gene expression, and immunological responses .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It promotes the proliferation and differentiation of hematopoietic progenitor cells and regulates immune function . In addition, it has been found to be very efficacious for treating mice and rats with conditions like ITP (Immune Thrombocytopenia), aplastic anemia, and myelosuppression caused by chemotherapy or radiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of ginseng (from which this compound is derived), environmental factors like light, temperature, and soil conditions can affect the biosynthesis of ginsenosides, a group of secondary metabolites including this compound . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Panaxydiol interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate tumor growth and the tumor microenvironment via various biochemical signaling pathways, and induce tumor apoptosis .

Cellular Effects

This compound influences cell function by regulating tumor growth and the tumor microenvironment . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the induction of tumor apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the regulation of tumor growth and the tumor microenvironment .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Properties

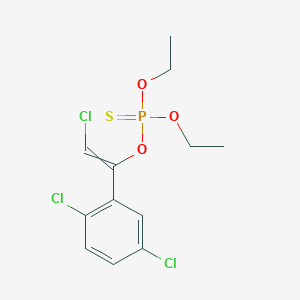

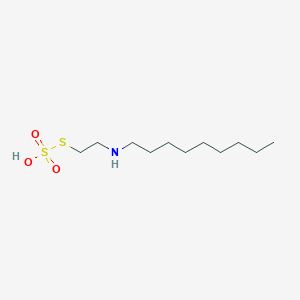

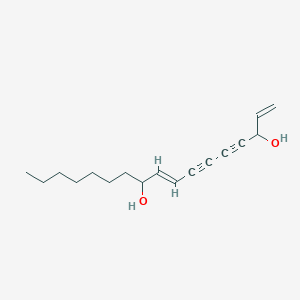

IUPAC Name |

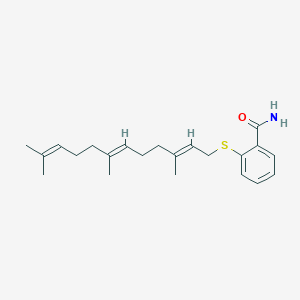

(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVMWGREWREVQQ-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(/C=C/C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63910-76-9 | |

| Record name | 1,8-Heptadecadiene-4,6-diyne-3,10-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063910769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.